molecular formula C20H22ClN3O3S B2510470 N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-chloro-2-methylbenzenesulfonamide CAS No. 1797724-86-7

N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-chloro-2-methylbenzenesulfonamide

Cat. No.: B2510470
CAS No.: 1797724-86-7
M. Wt: 419.92
InChI Key: VPFBZMZWUFGXII-UHFFFAOYSA-N
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Description

N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-chloro-2-methylbenzenesulfonamide is a complex organic compound featuring a benzoxazole ring system, a piperidine moiety, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the benzoxazole core. One common approach is the cyclization of o-aminophenol derivatives with carboxylic acids or their derivatives under acidic conditions

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be optimized for scalability and cost-effectiveness. This might involve the use of continuous flow reactors, automated synthesis platforms, and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The sulfonamide group can be oxidized to form sulfonyl chlorides or sulfonic acids.

  • Reduction: The piperidine ring can be reduced to form piperidinol derivatives.

  • Substitution: The benzoxazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

  • Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

  • Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

  • Substitution: Electrophilic reagents like nitric acid or bromine, often in the presence of a catalyst, are used.

Major Products Formed:

  • Oxidation: Sulfonyl chlorides or sulfonic acids.

  • Reduction: Piperidinol derivatives.

  • Substitution: Nitrobenzoxazoles or halogenated benzoxazoles.

Scientific Research Applications

  • Medicinal Chemistry: It has shown promise as a lead compound in drug discovery, particularly in the development of anti-inflammatory and analgesic agents.

  • Material Science: Its unique structural features make it a candidate for use in advanced materials, such as organic semiconductors and fluorescent dyes.

  • Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex organic molecules, facilitating the creation of new chemical entities with diverse biological activities.

Comparison with Similar Compounds

  • Benzoxazole Derivatives: These compounds share the benzoxazole ring system and are known for their diverse biological activities.

  • Piperidine Derivatives: Compounds containing the piperidine ring are often used in medicinal chemistry for their pharmacological properties.

  • Sulfonamide Derivatives: These compounds are widely used in drug development due to their ability to interact with biological targets.

Uniqueness: N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-chloro-2-methylbenzenesulfonamide stands out due to its unique combination of structural features, which contribute to its multifaceted applications in scientific research.

Properties

IUPAC Name

N-[[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]-3-chloro-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O3S/c1-14-16(21)5-4-8-19(14)28(25,26)22-13-15-9-11-24(12-10-15)20-23-17-6-2-3-7-18(17)27-20/h2-8,15,22H,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPFBZMZWUFGXII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)NCC2CCN(CC2)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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